molecular formula C11H7F2N5 B15233781 5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine

5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine

Cat. No.: B15233781
M. Wt: 247.20 g/mol
InChI Key: BRBBAMXXERSISO-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a pyrazolo[3,4-c]pyridazine core, which is known for its diverse pharmacological activities. The presence of the difluorophenyl group further enhances its chemical properties, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable dicarbonyl compound under acidic conditions to yield the desired pyrazolo[3,4-c]pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazolo[3,4-c]pyridazine derivatives.

Scientific Research Applications

5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-3-ylamine
  • 5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridazin-3-ylamine
  • 5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-e]pyridazin-3-ylamine

Uniqueness

5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine stands out due to its specific substitution pattern and the presence of the difluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7F2N5

Molecular Weight

247.20 g/mol

IUPAC Name

5-(2,3-difluorophenyl)-2H-pyrazolo[3,4-c]pyridazin-3-amine

InChI

InChI=1S/C11H7F2N5/c12-7-3-1-2-5(9(7)13)8-4-6-10(14)16-18-11(6)17-15-8/h1-4H,(H3,14,16,17,18)

InChI Key

BRBBAMXXERSISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC3=C(NN=C3N=N2)N

Origin of Product

United States

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